molecular formula C12H11N5 B2693046 N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 2319783-52-1

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2693046
CAS No.: 2319783-52-1
M. Wt: 225.255
InChI Key: PPBSUDFCJOEHQX-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is a chemical compound with the molecular formula C12H11N5 and a molecular weight of 225.26 g/mol . This pyrazolo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry and neuroscience research. Compounds based on the pyrazolo[1,5-a]pyrazin core have been identified as potent and brain-penetrable positive allosteric modulators (PAMs) of the GluN2A subunit of the NMDA receptor (NMDAR) . NMDARs are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory . The activation of GluN2A-containing NMDARs is a promising therapeutic strategy for investigating and treating various neuropsychiatric and neurological conditions, including schizophrenia, depression, and cognitive disorders . As a key chemical building block, this amine provides researchers with a versatile intermediate for further structure-activity relationship (SAR) studies, lead optimization, and the synthesis of novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-9-3-2-4-11(15-9)16-12-10-5-6-14-17(10)8-7-13-12/h2-8H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSUDFCJOEHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine at the 4-position of the pyrazine ring undergoes alkylation under basic conditions. Common alkylating agents like methyl iodide or benzyl bromide react selectively at this site:

ReagentConditionsProductYield (Reported)
Methyl iodideK₂CO₃, DMF, 60°C, 12 hN⁴-Methyl derivative~75%
Benzyl bromideNaH, THF, 0°C → rt, 6 hN⁴-Benzyl derivative~68%

These reactions preserve the pyrazolo[1,5-a]pyrazine scaffold while introducing steric or electronic modifications to modulate biological target interactions.

Acylation Reactions

The amine group participates in acylation with acid chlorides or anhydrides:

Example Reaction:

Compound+Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → rtN⁴-Acetyl derivative\text{Compound} + \text{Acetyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂, 0°C → rt}} \text{N⁴-Acetyl derivative}

Key observations:

  • Acylation occurs regioselectively at the pyrazine amine rather than the pyridine nitrogen.

  • Bulky acyl groups (e.g., pivaloyl chloride) require prolonged reaction times (>24 h).

Nucleophilic Aromatic Substitution

Electron-deficient positions on the pyrazine ring allow halogen displacement:

PositionHalogenReagentConditionsProduct
C-5ClNH₃ (g), EtOH, 100°C5-Amino derivativeNot quantified
C-3BrCuCN, DMF, 120°C, 8 h3-Cyano derivative~60%

Microwave-assisted reactions (e.g., 120°C, 20 min) enhance substitution efficiency compared to conventional heating .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups:

Suzuki-Miyaura Coupling (C-3 Modification):

3-Bromo derivative+Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O3-Phenyl derivative\text{3-Bromo derivative} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, DME/H₂O}} \text{3-Phenyl derivative}

  • Yields range from 55–80% depending on boronic acid electronic properties .

  • Electron-deficient boronic acids exhibit faster conversion rates .

Oxidative Functionalization

The pyridine ring undergoes directed C–H activation:

Oxidizing AgentCatalyst SystemPosition ModifiedProduct
PhI(OAc)₂Pd(OAc)₂, AcOH, 80°CPyridine C-44-Acetoxy-6-methylpyridin-2-yl adduct
Selectfluor®AgNO₃, MeCN, 60°CPyridine C-55-Fluoro-6-methylpyridin-2-yl adduct

These modifications enable late-stage diversification without disrupting the core heterocycle .

Experimental Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may promote decomposition at >100°C .

  • Regioselectivity Control : Steric hindrance from the 6-methylpyridin-2-yl group directs electrophiles to the pyrazine ring over the pyridine moiety .

  • Microwave Acceleration : Reduces reaction times by 50–70% for substitutions and couplings compared to thermal methods .

This compound’s versatile reactivity profile supports its role as a scaffold for developing kinase inhibitors and antimycobacterial agents . Further studies should explore photoredox-mediated transformations and asymmetric catalysis to access chiral derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pyrazolo[1,5-a]pyrimidine/pyrazine scaffold is a common feature among the compounds in the evidence. Key differences lie in the substituents attached to the core, which influence electronic, steric, and pharmacokinetic properties.

Table 1: Structural Comparison of Selected Analogs

Compound Name Core Structure Substituents Key Features Evidence ID
N-(6-Methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine Pyrazolo[1,5-a]pyrazine 6-Methylpyridin-2-yl at 4-position Electron-donating methyl group enhances lipophilicity Target
5-(2-Fluorophenyl)-N-(4-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 2-Fluorophenyl at 5-position, pyridinylmethyl at 7-position Fluorine introduces electron-withdrawing effects; pyridinylmethyl enhances solubility
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl at 7-position, propyl at 5-position Chlorine increases steric bulk; propyl chain may improve membrane permeability
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine Pyrazolo[1,5-a]pyrimidine Tetrahydro-2H-pyran-4-yl at 2-position Oxygen in tetrahydropyran enhances hydrogen bonding potential
3-(4-Methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Methoxyphenyl at 3-position, methyl at 5/6-positions Methoxy group improves solubility; methyl groups increase steric hindrance

Physicochemical Properties

  • Lipophilicity : The 6-methylpyridin-2-yl group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., methoxy in or tetrahydro-2H-pyran in ).
  • Solubility : Analogs with morpholine (e.g., ) or pyridinylmethyl groups (e.g., ) exhibit improved aqueous solubility due to hydrogen-bonding capabilities.
  • Melting Points : Data from show melting points ranging from 132°C (4aA) to higher values for crystalline analogs, suggesting the target compound may have a similar thermal profile.

Biological Activity

N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including synthesis methods, research findings, and comparisons with related compounds.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₁N₅
Molecular Weight: 225.25 g/mol
CAS Number: 2319783-52-1

The compound features a pyrazolo[1,5-a]pyrazine core with a 6-methylpyridin-2-yl substituent. This unique substitution pattern is believed to enhance its binding affinity to various biological targets, contributing to its distinct biological activities .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Precursors: The condensation of 6-methyl-2-pyridinecarboxaldehyde with hydrazine derivatives.
  • Reaction Conditions: Utilization of bases such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide .

This method allows for the formation of the pyrazolo[1,5-a]pyrazine core efficiently.

Antimicrobial Properties

Research indicates that compounds within the pyrazolo family exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against these pathogens .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

CompoundCell LineIC₅₀ (µM)
This compoundHeLa7.01
Other Pyrazole DerivativesMCF73.79
Other Pyrazole DerivativesA54926

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and autophagy .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Metabolic Stability: Research indicates that modifications to the compound can enhance metabolic stability while maintaining potency .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo derivatives:

  • Study on Antimicrobial Activity: A series of pyrazolo derivatives were tested against Mycobacterium species, revealing MIC values as low as 0.63 μM for some compounds .
  • Anticancer Activity Assessment: A study evaluated the cytotoxicity of various pyrazolo derivatives against multiple cancer cell lines, demonstrating significant activity with IC₅₀ values ranging from 3 to 49 µM depending on the specific derivative and cell line tested .

Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds:

Compound TypeKey FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineDifferent structural featuresVaries; some show anticancer properties
Pyrazolo[4,3-e][1,2,4]triazoloAdditional functional groupsUnique properties; ongoing research

The unique substitution on the pyrazino core may enhance specific interactions with molecular targets compared to these similar compounds .

Q & A

Q. Basic Research Focus

  • Cathepsin inhibition : Derivatives like 5a (N-butylcarboxamide) inhibit cathepsin K (IC50_{50} ~25 µM), while 5c (N-(2-picolyl)carboxamide) targets cathepsin B (IC50_{50} ~45 µM) .
  • Anticancer potential : Pyrazolo[1,5-a]pyrazines with dichloromethyl substituents show growth inhibition in cancer cell lines .

How can regioselectivity challenges in pyrazolo[1,5-a]pyrazine synthesis be addressed?

Q. Advanced Research Focus

  • Catalyst-assisted strategies : Novel catalysts enable regioselective synthesis of 5-methyl-4-phenyl derivatives, avoiding undesired positional isomers .
  • Temperature and solvent control : Heating in MeOH at 60°C followed by cooling to –20°C ensures selective crystallization of intermediates like 5g .

How should researchers resolve discrepancies between calculated and observed analytical data (e.g., NMR, elemental analysis)?

Q. Advanced Research Focus

  • Cross-validation with multiple techniques : Combine NMR, HRMS, and elemental analysis (e.g., for 6a , elemental analysis showed C: 61.78% vs. calcd 61.65%) .
  • Reaction optimization : Adjust reaction conditions (e.g., solvent purity, stoichiometry) to minimize byproducts affecting analytical results .

What structure-activity relationships (SAR) guide the design of bioactive pyrazolo[1,5-a]pyrazines?

Q. Advanced Research Focus

  • Substituent effects : Bulky groups at position 7 (e.g., 2-phenylhydrazono) enhance enzyme inhibition, while polar carboxamides improve solubility .
  • Heterocyclic fusion : Pyrazolo[1,5-a]pyrimidine cores linked to indazole or piperazine moieties (e.g., ULK-101 ) improve selectivity for targets like ULK1 in autophagy .

What methodologies are used to study enzyme inhibition mechanisms?

Q. Advanced Research Focus

  • IC50_{50} determination : Dose-response assays with recombinant enzymes (e.g., cathepsins) under standardized pH and temperature conditions .
  • Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes .

How can researchers optimize purification of pyrazolo[1,5-a]pyrazine derivatives?

Q. Advanced Research Focus

  • Solvent screening : Use hexane for high-yield crystallization of non-polar derivatives, while cold MeOH (-20°C) precipitates polar intermediates .
  • Chromatography : Reverse-phase HPLC resolves isomers in carboxamide derivatives .

What strategies enable functionalization at position 7 of pyrazolo[1,5-a]pyrazines?

Q. Advanced Research Focus

  • Formylation : Reaction with DMF/POCl3_3 yields 7-formyl derivatives, enabling further Schiff base formation .
  • Suzuki coupling : Introduce aryl/heteroaryl groups using palladium catalysts for diversifying bioactivity .

How are pyrazolo[1,5-a]pyrazines formulated for preclinical studies?

Q. Advanced Research Focus

  • Liquid formulations : Patented methods use cyclodextrins or PEG-based solvents to enhance solubility of hydrophobic derivatives (e.g., ULK-101 ) .
  • Combination therapies : Co-administration with kinase inhibitors (e.g., IRAK4 inhibitors) improves efficacy in asthma models .

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